molecular formula C25H33N5S B580397 N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea CAS No. 1222966-43-9

N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea

Cat. No. B580397
CAS RN: 1222966-43-9
M. Wt: 435.634
InChI Key: AEPMVHRJTABIAB-WKOQFBQUSA-N
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Description

Synthesis Analysis

The synthesis of Cinchonan Thiourea involves several steps. One notable method is the Suzuki-Miyaura Coupling , as demonstrated by Nakamura et al. in their work . This coupling reaction allows for the introduction of the quinoline-8-sulfonamide group onto the cinchonan scaffold. The use of N-heteroarenesulfonyl cinchona alkaloid amides as catalysts has also been explored for enantioselective synthesis .


Molecular Structure Analysis

The molecular structure of Cinchonan Thiourea comprises a quinoline-8-sulfonamide moiety linked to an (8-vinylquinuclidin-2-yl)methanamine group. The cinchonan unit provides stereochemical complexity, contributing to its chiral nature. The specific rotation of Cinchonan Thiourea is in the range of +108° to +114° (C=1, CHCl3) .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Research has demonstrated that derivatives of cinchona alkaloids, including thiourea derivatives, are effective organocatalysts in asymmetric synthesis. These catalysts have been applied in a range of reactions, such as the "interrupted" Feist-Bénary reaction, Michael addition, and double-Michael addition reactions. They facilitate the synthesis of optically active compounds with high enantioselectivities and yields. For instance, they have been utilized in the synthesis of chiral dihydrofuran compounds, 4-nitro-cyclohexanones, and various biologically relevant compounds including (R)-rolipram, demonstrating their versatility and efficiency in promoting enantioselective conjugate additions and cyclization processes (Hui Chen et al., 2010; Benedek Vakulya et al., 2008; Bin Wu et al., 2011).

Enantioselective Conjugate Additions

The use of epi-cinchona-based thiourea organocatalysts for enantioselective Michael addition of nitroalkanes to chalcones and alpha,beta-unsaturated N-acylpyrroles has been extensively studied. These catalysts have facilitated the enantioselective synthesis of important intermediates with potential applications in medicinal chemistry and drug development. The high enantioselectivities and chemical yields achieved underscore the utility of these catalysts in the synthesis of chiral compounds (Michel Chiarucci et al., 2012; Lu-Yue Liu et al., 2012).

Synthesis of Functionalized Molecules

Cinchona alkaloid derivatives have been shown to be crucial in the synthesis of functionalized molecules, such as alpha-amino acids, cyclohexanones, and tetronic acid derivatives. These reactions benefit from the high enantioselectivity and catalytic efficiency of thiourea-derived cinchona alkaloids, which allow for the creation of complex molecules with multiple stereogenic centers. This ability is crucial for the development of new materials and pharmaceuticals, demonstrating the broad applicability of these compounds in synthetic organic chemistry (Pengfei Li et al., 2009; Xin Huang et al., 2015).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Cinchonan Thiourea should be handled in a well-ventilated area, and personal protective equipment (gloves, goggles) is recommended. Consult the Safety Data Sheet (SDS) for detailed safety information .

properties

IUPAC Name

1-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17-,18-,19+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPMVHRJTABIAB-WKOQFBQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@H]5CCCN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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